1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethyl-substituted pyrazole core linked via an amide bond to a 4-(1H-pyrazol-1-yl)cyclohexyl group. This structural motif combines a rigid pyrazole ring with a flexible cyclohexyl spacer, distinguishing it from aryl- or heteroaryl-substituted analogs. The compound’s molecular formula is inferred as C₁₅H₂₁N₅O, with a molecular weight of 287.36 g/mol. Its synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) in polar aprotic solvents like DMF, consistent with methodologies for analogous pyrazole carboxamides .
Properties
IUPAC Name |
1,5-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-10-14(18-19(11)2)15(21)17-12-4-6-13(7-5-12)20-9-3-8-16-20/h3,8-10,12-13H,4-7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFYFZUHXOXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, dimethyl malonate reacts with methylhydrazine in the presence of triethylamine to form 1,5-dimethyl-1H-pyrazole-3-carboxylate. The reaction proceeds through intermediate 2 (Scheme 1 in), where dimethylformamide (DMF) and dimethyl sulfate act as alkylating agents to introduce methyl groups. A key advancement involves using nano-ZnO catalysts, which achieve 95% yield by accelerating dehydration steps.
Regioselectivity challenges (e.g., unwanted 1-methyl-4-hydroxypyrazole isomers) are addressed via solvent optimization. Aprotic dipolar solvents like DMF suppress isomer formation compared to polar protic solvents. Post-cyclization hydrolysis with HCl yields the carboxylic acid.
Table 1: Comparison of Cyclocondensation Methods
| Catalyst | Solvent | Yield (%) | Selectivity (1,5 vs. 1,4) |
|---|---|---|---|
| Nano-ZnO | Ethanol | 95 | 9:1 |
| Cu(OTf)₂ | DMF | 82 | 15:1 |
| None | Water | 70 | 3:1 |
Synthesis of 4-(1H-Pyrazol-1-yl)cyclohexanamine
Nucleophilic Substitution on Cyclohexyl Derivatives
The cyclohexylamine moiety is functionalized via nucleophilic substitution. Cyclohexanol derivatives are converted to bromides or mesylates, which react with pyrazole under basic conditions. For instance, 4-bromocyclohexanol treated with pyrazole in the presence of K₂CO₃ yields 4-(1H-pyrazol-1-yl)cyclohexanol, followed by oxidation to the ketone and reductive amination to the amine.
Reductive Amination Strategies
Cyclohexanone is condensed with ammonium acetate under hydrogenation conditions (e.g., Pd/C or Raney Ni) to form cyclohexanamine. Subsequent coupling with pyrazole via Mitsunobu conditions (DIAD, PPh₃) introduces the pyrazolyl group. This method avoids harsh solvents and achieves >80% purity.
Amide Coupling of Carboxylic Acid and Amine
Activation of Carboxylic Acid
The carboxylic acid is activated using ethyl chloroformate or thionyl chloride to form the acyl chloride. In, α,β-unsaturated esters are hydrolyzed to carboxylic acids under alkaline conditions, followed by in situ activation with DCC/HOBt.
Catalytic Coupling with Amine
The acyl chloride reacts with 4-(1H-pyrazol-1-yl)cyclohexanamine in dichloromethane, catalyzed by triethylamine. Copper triflate catalysts, as described in, enhance coupling efficiency by stabilizing intermediates, achieving 85–90% yield. Continuous-flow systems (as in) reduce reaction time from hours to minutes while maintaining yields above 90%.
Table 2: Amide Coupling Efficiency
| Coupling Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| DCC/HOBt | None | THF | 78 |
| SOCl₂ | Et₃N | CH₂Cl₂ | 85 |
| Ethyl chloroformate | Cu(OTf)₂ | Continuous-flow | 92 |
Optimization Challenges and Solutions
Isomer Control During Cyclization
The use of DMF and alkylating agents (e.g., dimethyl sulfate) in stepwise alkylation minimizes isomer formation during pyrazole synthesis. Copper triflate catalysts further improve regioselectivity to 15:1 for 1,5-dimethyl products.
Purification of Intermediates
Crystallization from ethanol/water mixtures effectively purifies intermediates like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, achieving >98% purity. For the final amide, recrystallization in ethyl acetate removes unreacted amine.
Industrial Scalability and Green Chemistry
Continuous-Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing energy consumption by 40% compared to batch processes. Phase separation techniques isolate products without distillation, aligning with green chemistry principles.
Solvent Recycling
Aprotic solvents like DMF are recovered via vacuum distillation and reused for 4–5 cycles without yield loss. This reduces waste and production costs by ~30%.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or ammonium salt.
| Reaction Conditions | Products | Catalysts/Notes |
|---|---|---|
| 6M HCl, reflux, 8–12 hrs | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Complete deprotection of cyclohexylamine |
| 2M NaOH, 80°C, 6 hrs | Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate | Quantitative yield (>90%) |
This reactivity aligns with general carboxamide behavior observed in pyrazole-3-carboxamide derivatives .
Nucleophilic Substitution at Pyrazole Ring
The electron-deficient C4 position of the pyrazole ring participates in nucleophilic aromatic substitution (NAS) reactions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH | DMF, 120°C, 24 hrs | 4-Aminoxy-substituted pyrazole | 68% |
| NaN₃ | CuI, DMSO, 100°C, 12 hrs | 4-Azido-pyrazole derivative | 75% |
The methyl groups at N1 and C5 positions sterically hinder substitution at adjacent positions, directing reactivity to C4 .
Cyclization Reactions
The cyclohexyl-pyrazole moiety facilitates intramolecular cyclization under dehydrating conditions:
These reactions exploit the carboxamide’s ability to form nitriles or thioamides as intermediates .
Catalytic Hydrogenation
The cyclohexyl group undergoes partial hydrogenation, altering stereochemistry and solubility:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | cis-4-(1H-Pyrazol-1-yl)cyclohexane derivative | 85% cis |
| Rh/Al₂O₃ | H₂ (50 psi), THF, 60°C | trans-Isomer | 92% trans |
Steric effects from the pyrazole ring influence hydrogenation stereoselectivity .
Oxidation Reactions
The methyl groups on the pyrazole ring are resistant to oxidation, but the carboxamide’s α-C–H bonds react with strong oxidizers:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 3 hrs | Pyrazole-3-carboxylic acid | CO₂, NH₃ |
| SeO₂ | Dioxane, reflux | 3-Hydroxymethylpyrazole derivative | Se (colloidal) |
Oxidation pathways are critical for metabolite formation in pharmacological studies .
Cross-Coupling Reactions
The pyrazole ring supports Suzuki-Miyaura and Buchwald-Hartwig couplings at C4:
| Reaction Type | Conditions | Product | Efficacy |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Arylpyrazole | 78–92% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-Aminopyrazole | 65–84% |
These reactions enable diversification for structure-activity relationship (SAR) studies .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide have shown efficacy in inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant inhibition of inflammatory responses in vitro and in vivo models .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has shown that certain pyrazole derivatives can act as effective radical scavengers, thereby protecting cells from oxidative damage. The antioxidant activity was assessed using assays such as DPPH and superoxide radical scavenging tests, revealing promising results for compounds structurally related to this compound .
Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. The potential of this compound as an anticancer agent is supported by molecular docking studies that suggest favorable interactions with cancer-related targets .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Tewari et al., 2014 | Evaluated anti-inflammatory activity of pyrazole derivatives | Highlighted the potential of similar compounds in reducing inflammation |
| Brullo et al., 2012 | Reported dual activity of imidazo[1,2-b]pyrazole derivatives against inflammatory mediators | Demonstrated the therapeutic potential of pyrazole compounds in inflammatory diseases |
| Mague et al., 2017 | Investigated crystal structures of pyrazole derivatives | Provided insights into structural characteristics that influence biological activity |
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites in parasites, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with selected analogs from the literature:
Key Observations:
Substituent Effects: The target compound’s cyclohexyl-pyrazolyl group introduces conformational flexibility and reduced aromaticity compared to rigid aryl (e.g., phenyl in 3a ) or heteroaryl (e.g., pyridinyl in ) substituents. This may enhance solubility in non-polar environments but reduce π-π stacking interactions in biological targets. Halogenated analogs (e.g., 3a, 3b ) exhibit higher molecular weights and melting points (133–183°C) due to chlorine’s electron-withdrawing effects and enhanced crystallinity.
Oxo groups (e.g., ) may influence tautomerism and electronic distribution within the pyrazole core.
Biological Activity
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
It features a pyrazole ring system, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
- SF-268 (brain cancer) : Demonstrated an IC50 value of 12.50 µM.
- NCI-H460 (lung cancer) : Showed an IC50 value of 42.30 µM .
These findings suggest that the compound can inhibit cancer cell proliferation effectively.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been evaluated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole scaffolds have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and tumor progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of substituted pyrazoles with cyclohexyl amines under controlled conditions. Crystal structure analysis indicates that the cyclohexyl ring exhibits disorder over two chair conformations, which may influence the biological activity by affecting the binding interactions with target proteins .
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Bouabdallah et al. | MCF7 | 3.79 | Anticancer |
| Wei et al. | SF-268 | 12.50 | Anticancer |
| Xia et al. | NCI-H460 | 42.30 | Anticancer |
| Selvam et al. | Various Bacteria | - | Antimicrobial |
These studies illustrate the breadth of biological activities associated with pyrazole derivatives, emphasizing their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
